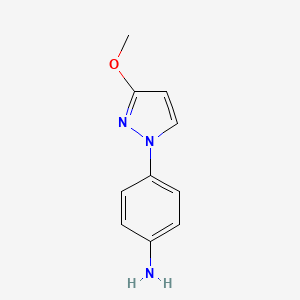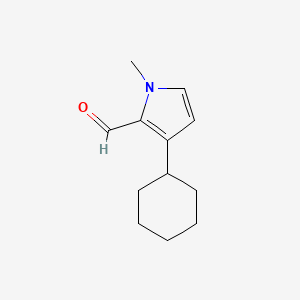
3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines under mild reaction conditions . Industrial production methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of pyrrole-2-carboxaldehyde have been studied for their potential therapeutic effects, including anti-diabetic and anti-cancer properties . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as 1-methyl-1H-pyrrole-2-carbaldehyde and 3,4-dimethyl-1H-pyrrole-2-carbaldehyde . These compounds share a similar pyrrole-2-carboxaldehyde skeleton but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its cyclohexyl group, which may confer specific steric and electronic effects .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclohexyl-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO/c1-13-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
InChI Key |
BPWVKZXYXZGNAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


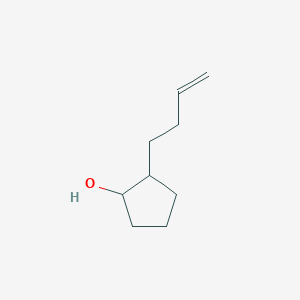
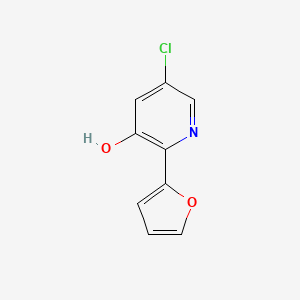

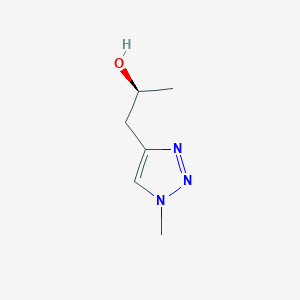
![11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13210372.png)

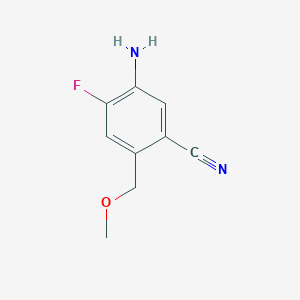
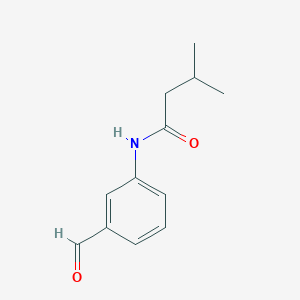
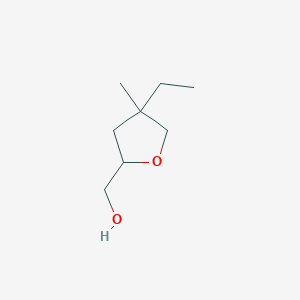
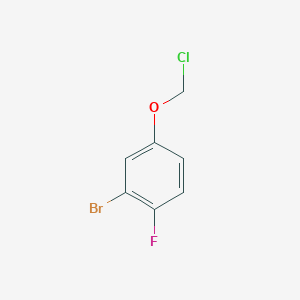
![tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13210418.png)
![1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13210419.png)

